2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
This compound is a quinazolinone-based acetamide derivative characterized by a 2,4-dimethoxyphenyl substitution at position 3 of the quinazolinone core and an N-[(4-methylphenyl)methyl]acetamide side chain. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects .
Properties
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c1-17-8-10-18(11-9-17)15-27-24(30)16-28-21-7-5-4-6-20(21)25(31)29(26(28)32)22-13-12-19(33-2)14-23(22)34-3/h4-14,20H,15-16H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLYNLVWFCVUPA-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C[N+]2=C3C=CC=CC3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N3O5+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a synthetic derivative belonging to the class of quinazolinones. This compound has garnered attention due to its potential biological activities, particularly in cancer research and other therapeutic areas. The following sections will explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₃₁H₃₃N₃O₅
- Molecular Weight : 511.62 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer activity. The compound under investigation has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
- Case Study 1 : In vitro assays demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .
- Case Study 2 : Another study reported that treatment with this compound resulted in a dose-dependent decrease in cell migration and invasion in human lung cancer cells (A549), suggesting its potential as an anti-metastatic agent .
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Cycle Progression : The compound has been shown to arrest the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : It triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MCF-7 | 12.5 | Induces apoptosis |
| Anti-metastatic | A549 | 15.0 | Inhibits migration/invasion |
| ROS Induction | HeLa | 10.0 | Increases oxidative stress |
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential as a therapeutic agent:
- A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups .
- Further investigations revealed that it could enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .
Toxicological Assessments
Toxicological evaluations indicate that the compound exhibits low toxicity profiles at therapeutic doses:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Quinazolinone Core
a. Chlorinated Derivatives
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ():
- Substituents: 2,4-dichlorophenylmethyl (electron-withdrawing) vs. 2,4-dimethoxyphenyl (electron-donating).
- Activity: Demonstrates potent anticonvulsant activity in PTZ-induced seizure models, attributed to GABAergic modulation .
- Key Difference : Chlorine atoms increase lipophilicity but may reduce solubility compared to methoxy groups.
b. Thioacetate Derivatives
- Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (): Substituents: Thioether linkage instead of carbonyl.
c. Halogenated Quinazolinones
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide ():
- Substituents: 4-chlorophenyl and dibromo-methylphenyl groups.
- Activity: Enhanced halogen bonding may improve receptor interactions but increases molecular weight (MW = 566.1 g/mol) and toxicity risks.
Acetamide Side Chain Modifications
a. Aromatic vs. Aliphatic Substitutions
Physicochemical and Pharmacokinetic Comparisons
*Estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
